molecular formula C19H23N3O2 B030343 Benzydamine N-oxide CAS No. 36504-71-9

Benzydamine N-oxide

Cat. No. B030343
CAS RN: 36504-71-9
M. Wt: 325.4 g/mol
InChI Key: VHKKEFPZHPEYJK-UHFFFAOYSA-N
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Description

Benzydamine is an anti-inflammatory drug metabolized to Benzydamine N-oxide primarily via flavin-containing monooxygenase (FMO)-dependent pathways. This N-oxidation process, as well as N-demethylation, occurs in liver microsomes across various species, including rats, dogs, monkeys, and humans, indicating the importance of both FMO and cytochrome P450 enzymes in its metabolism (Taniguchi-Takizawa et al., 2015).

Synthesis Analysis

The primary route of Benzydamine N-oxide synthesis involves the N-oxygenation of benzydamine, which is facilitated by FMOs, notably FMO1 and FMO3, in liver microsomes. This reaction's efficiency varies across species, with significant suppression observed under specific preheating conditions, highlighting the temperature sensitivity of FMO activity and the complex interplay between FMO and cytochrome P450 enzymes in benzydamine metabolism (Taniguchi-Takizawa et al., 2015).

Molecular Structure Analysis

While specific studies focusing on the molecular structure analysis of Benzydamine N-oxide are limited, the general understanding is that its formation as a metabolite involves a direct insertion of an oxygen atom into the N-methyl group of benzydamine. This reaction is indicative of the typical molecular transformations associated with N-oxidation processes mediated by FMO enzymes.

Chemical Reactions and Properties

Benzydamine N-oxide's formation involves the enzymatic introduction of an oxygen atom into the benzydamine molecule. The FMO-dependent metabolism signifies a specific chemical property of benzydamine, highlighting the role of these enzymes in drug metabolism. The reaction's specificity and efficiency vary among different species and are influenced by factors such as enzyme activity levels and experimental conditions (Taniguchi-Takizawa et al., 2015).

Scientific Research Applications

  • Monitoring Flavin-Containing Monooxygenase Activity

    Benzydamine N-oxidation serves as a sensitive and stable method for assessing flavin-containing monooxygenase (FMO) activity in hepatocytes from various species, including rats, hamsters, rabbits, dogs, and humans. This process is not inhibited by methimazole, which underscores its utility in this context (Ubeaud et al., 1999).

  • Reduced Systemic Side Effects with Topical Application

    Topical application of benzydamine reduces the plasma concentrations of the drug and its metabolite N-oxide. This finding suggests that topical application could be more effective in minimizing systemic side effects compared to other administration routes (Catanese et al., 1986).

  • Probe for FMO Activity

    Benzydamine N-oxidation is a useful probe for measuring FMO activity in vitro and in vivo across various tissues and cell types (Yeung & Rettie, 2006).

  • Topical Treatment for Oral Mucosal Ulcers

    Benzydamine hydrochloride gel significantly enhances mucosal repair in oral mucosal ulcers, indicating its potential as a topical treatment option (Karavana Hizarcioğlu et al., 2011).

  • In Vivo Probe for Human FMO3

    Benzydamine is a potential in vivo probe for human FMO3, a major contributor to the plasma levels of the N-oxide metabolite, more so than extrahepatic FMO1 (Lang & Rettie, 2000).

  • Marker for Hepatic FMO Activity in Veterinary Species

    Benzydamine is a suitable marker for hepatic FMO activity in various veterinary species like bovine, rabbit, and swine (Capolongo et al., 2010).

  • Identification in Toxicological Analysis

    A developed methodology can effectively identify benzydamine hydrochloride and its metabolite, benzydamine N-oxide, in biological samples, aiding in routine toxicological identification (Chorna et al., 2021).

  • Pharmacological Properties

    Benzydamine is a unique topical anti-inflammatory drug, inhibiting inflammatory cytokine synthesis, oxidative burst of neutrophils, and stabilizing membranes (Quane et al., 1998).

  • Preventive Treatment for Radiation-Induced Oral Mucositis

    Benzydamine HCl shows promise as a preventive treatment for radiation-induced oral mucositis in patients with head and neck carcinoma (Epstein et al., 2001).

  • Prevention and Treatment of Oral Mucositis

    Benzydamine effectively prevents and reduces the severity of oral mucositis in patients undergoing radiotherapy and chemotherapy for head and neck cancer (Nicolatou‐Galitis et al., 2021).

Safety And Hazards

Some possible adverse reactions associated with benzydamine include increased sensitivity to sunlight, and localized itching, skin rash, redness, or swelling .

Future Directions

There is a need to design clinical trials to highlight novel possible applications of benzydamine and implement translational analyses to fine-tune patients’ selection and open future research scenarios . For instance, new applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .

properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKEFPZHPEYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190005
Record name Benzydamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzydamine N-oxide

CAS RN

36504-71-9
Record name Benzydamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzydamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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